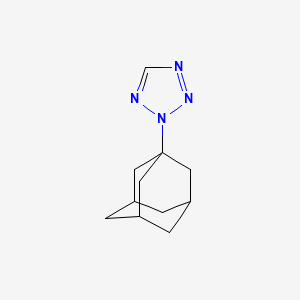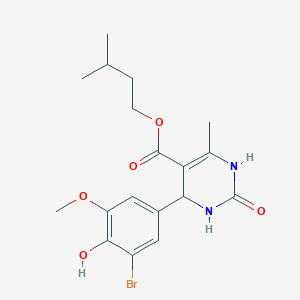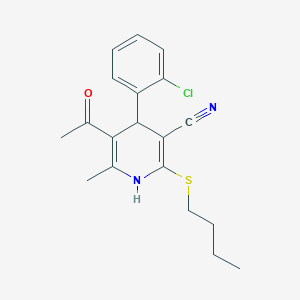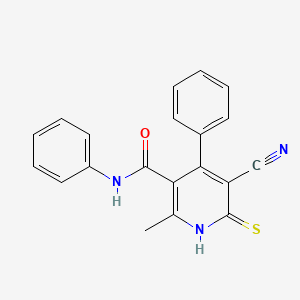
1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate, also known as BFBP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BFBP belongs to the class of piperazine derivatives, which are widely used in medicinal chemistry due to their diverse biological activities.
作用機序
The mechanism of action of 1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate involves its interaction with specific receptors in the brain, such as the serotonin 5-HT1A receptor. 1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate acts as an agonist at these receptors, leading to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity. This mechanism of action is similar to that of other piperazine derivatives, but 1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate exhibits higher affinity and selectivity towards certain receptors, making it a more potent and effective ligand.
Biochemical and Physiological Effects
1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate has been shown to have a range of biochemical and physiological effects, depending on the specific receptor it interacts with. For example, 1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate's interaction with the 5-HT1A receptor has been shown to reduce anxiety and depression-like behaviors in animal models, while its interaction with the dopamine D2 receptor has been shown to improve cognitive function and memory.
実験室実験の利点と制限
One of the main advantages of using 1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate in lab experiments is its high affinity and selectivity towards certain receptors, which allows for more precise and targeted modulation of neuronal activity. However, one limitation of using 1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of 1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate and its potential applications. One area of interest is the development of new drugs based on 1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate's structure, which could have improved efficacy and fewer side effects compared to existing treatments. Another area of interest is the investigation of 1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate's effects on other receptors and neurotransmitter systems, which could lead to the discovery of new therapeutic targets for various diseases. Additionally, the development of new methods for synthesizing and administering 1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate could expand its use in experimental settings.
合成法
The synthesis of 1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate involves the reaction of 1-sec-butyl-4-(2-aminoethyl)piperazine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with oxalic acid to form the oxalate salt of 1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate. The synthesis process is relatively simple and can be carried out on a large scale, making it a viable option for industrial production.
科学的研究の応用
1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a ligand in the development of new drugs. 1-sec-butyl-4-(2-fluorobenzoyl)piperazine oxalate has been shown to exhibit high affinity and selectivity towards certain receptors, making it a promising candidate for the treatment of various diseases such as schizophrenia, depression, and anxiety.
特性
IUPAC Name |
(4-butan-2-ylpiperazin-1-yl)-(2-fluorophenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O.C2H2O4/c1-3-12(2)17-8-10-18(11-9-17)15(19)13-6-4-5-7-14(13)16;3-1(4)2(5)6/h4-7,12H,3,8-11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYVMKYWUZUQSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)C2=CC=CC=C2F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Butan-2-ylpiperazin-1-yl)-(2-fluorophenyl)methanone;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl 2-{[(2-bromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5091934.png)

![5-[(2,6-difluorophenoxy)methyl]-N-(3-fluoro-4-methylbenzyl)-3-isoxazolecarboxamide](/img/structure/B5091940.png)

![3-ethyl-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5091954.png)
![4-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid](/img/structure/B5091960.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5091969.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-methylphenyl)thiourea](/img/structure/B5091974.png)
![2-amino-4-(5-bromo-2-furyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5091980.png)

![1-[(6-iodo-4-quinazolinyl)amino]-2-propanol](/img/structure/B5091999.png)
![N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5092006.png)
